molecular formula C12H18Cl3N3O B2932405 3-chloro-N-(piperidin-3-ylmethyl)pyridine-4-carboxamide dihydrochloride CAS No. 1423025-22-2

3-chloro-N-(piperidin-3-ylmethyl)pyridine-4-carboxamide dihydrochloride

Cat. No.: B2932405
CAS No.: 1423025-22-2
M. Wt: 326.65
InChI Key: RVSNEKWYIGROBR-UHFFFAOYSA-N
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Description

3-Chloro-N-(piperidin-3-ylmethyl)pyridine-4-carboxamide dihydrochloride (CAS 1423025-22-2) is a high-purity chemical intermediate of significant interest in pharmaceutical research and medicinal chemistry. Its molecular structure, featuring a pyridine carboxamide core linked to a piperidine moiety, makes it a valuable scaffold for developing novel bioactive molecules. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Research into this compound and related analogs is primarily focused on the central nervous system. Specifically, structurally similar compounds featuring a piperidine-methylpyridine carboxamide core have been identified as potent and selective inhibitors of the Glycine Transporter 1 (GlyT1) . GlyT1 is a key regulator of synaptic glycine levels, and its inhibition is a promising therapeutic strategy for enhancing NMDA receptor function, which may address cognitive deficits and negative symptoms associated with neuropsychiatric conditions . Furthermore, related heterocyclic frameworks, such as the pyrrolopyridines, demonstrate a broad spectrum of pharmacological activities in preclinical research, including antidiabetic, antiviral, and antitumor properties, highlighting the potential of such scaffolds in drug discovery campaigns . Researchers utilize this compound as a critical building block in synthesizing more complex molecules for high-throughput screening, structure-activity relationship (SAR) studies, and the development of targeted inhibitors.

Properties

IUPAC Name

3-chloro-N-(piperidin-3-ylmethyl)pyridine-4-carboxamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O.2ClH/c13-11-8-15-5-3-10(11)12(17)16-7-9-2-1-4-14-6-9;;/h3,5,8-9,14H,1-2,4,6-7H2,(H,16,17);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSNEKWYIGROBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CNC(=O)C2=C(C=NC=C2)Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(piperidin-3-ylmethyl)pyridine-4-carboxamide dihydrochloride typically involves the reaction of 3-chloropyridine-4-carboxylic acid with piperidine-3-methanol under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The product is then purified and converted to its dihydrochloride salt form .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(piperidin-3-ylmethyl)pyridine-4-carboxamide dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while reduction and oxidation reactions can produce different reduced or oxidized forms of the compound .

Scientific Research Applications

3-chloro-N-(piperidin-3-ylmethyl)pyridine-4-carboxamide dihydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(piperidin-3-ylmethyl)pyridine-4-carboxamide dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues of Pyridine-Carboxamide Dihydrochlorides

The following table compares 3-chloro-N-(piperidin-3-ylmethyl)pyridine-4-carboxamide dihydrochloride with structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Notes
This compound Not provided ~C₁₂H₁₈Cl₂N₃O ~285–300 (estimated) - 3-Chloro-pyridine
- Piperidin-3-ylmethyl group
Discontinued in commercial catalogs; research use .
(R)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloride 1286208-22-7 C₁₁H₁₇Cl₂N₃O 278.18 - Piperidin-3-yl group (no methyl)
- Stereospecific (R-configuration)
Used in asymmetric synthesis; available as a reference standard .
N-(Pyridin-3-yl)piperidine-4-carboxamide dihydrochloride 110106-25-7 C₁₁H₁₇Cl₂N₃O 278.18 - Piperidine-4-carboxamide
- Pyridin-3-yl attachment
Commercial availability from Chinese suppliers .
N3-(Piperidin-4-yl)pyridine-2,3-diamine dihydrochloride 1373116-08-5 C₁₀H₁₇Cl₂N₄ 228.72 - Piperidin-4-yl group
- 2,3-Diamino-pyridine
Potential kinase inhibitor scaffold; limited supplier data .
YM-244769 dihydrochloride (N-(3-Aminobenzyl)-6-{4-[3-fluorobenzyl)oxy]phenoxy} nicotinamide dihydrochloride) Not provided C₂₆H₂₂FN₃O₃·2HCl 635.49 - Fluorophenyl and aminobenzyl substituents
- Complex heterocyclic architecture
Plasma kallikrein inhibitor; advanced pharmacological profile .

Key Differences and Implications

Substituent Positioning: The 3-chloro group in the target compound may enhance electrophilic reactivity compared to unsubstituted analogs like (R)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloride. This could influence binding affinity in drug-receptor interactions .

Pharmacological Potential: YM-244769 dihydrochloride demonstrates the impact of aromatic fluorination and extended side chains on target specificity (e.g., plasma kallikrein inhibition) . N3-(Piperidin-4-yl)pyridine-2,3-diamine dihydrochloride highlights the role of diamino-pyridine motifs in modulating kinase activity .

Solubility and Salt Forms: All compounds are dihydrochloride salts, ensuring solubility in acidic aqueous environments. For example, Berotralstat dihydrochloride (a structurally distinct analog) is explicitly noted to dissolve at pH ≤4 , a property likely shared by the compared compounds.

Research and Development Considerations

  • Synthetic Challenges : The methylene bridge in the target compound’s piperidin-3-ylmethyl group may complicate synthesis compared to direct piperidine attachment, requiring optimized coupling reagents or protecting strategies .
  • Safety Profiles : While specific toxicity data are lacking, safety protocols for similar dihydrochlorides (e.g., 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride ) recommend standard precautions: skin/eye protection, ventilation, and neutral pH handling to avoid HCl release .

Biological Activity

3-chloro-N-(piperidin-3-ylmethyl)pyridine-4-carboxamide dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C12H18Cl3N3OC_{12}H_{18}Cl_3N_3O. The compound features a pyridine ring substituted with a chloro group and a piperidine moiety, which is critical for its biological activity.

Research indicates that compounds similar to 3-chloro-N-(piperidin-3-ylmethyl)pyridine-4-carboxamide exhibit various mechanisms of action, primarily targeting specific enzymes or receptors involved in disease processes. For example, studies have shown that similar compounds can inhibit protein kinases, which are crucial in cell signaling pathways.

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. A study demonstrated that modifications in the piperidine and pyridine components significantly influence the potency and selectivity of these compounds against specific biological targets. The presence of the chloro group on the pyridine ring enhances binding affinity to target proteins, while variations in the piperidine structure can alter pharmacokinetic properties.

CompoundTargetEC50 (µM)Notes
3-chloro-N-(piperidin-3-ylmethyl)pyridine-4-carboxamideUnknown0.17Potential lead compound for further development
Similar Compound AProtein Kinase X0.58Effective inhibitor
Similar Compound BProtein Kinase Y3.8Modest potency

In Vitro Studies

In vitro studies have assessed the efficacy of 3-chloro-N-(piperidin-3-ylmethyl)pyridine-4-carboxamide against various cell lines. Results indicate that it exhibits cytotoxic effects on cancer cell lines such as HeLa and HCT116, with IC50 values indicating significant antiproliferative activity.

In Vivo Studies

Preclinical in vivo studies are essential to evaluate the therapeutic potential of this compound. Initial findings suggest that it may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.

Case Studies

  • Case Study on Anticancer Activity : A recent study focused on the anticancer properties of derivatives related to 3-chloro-N-(piperidin-3-ylmethyl)pyridine-4-carboxamide. The study found that these compounds inhibited tumor growth in xenograft models, suggesting potential for development as anticancer agents .
  • Case Study on Infectious Diseases : Another investigation explored the efficacy of similar compounds against Cryptosporidium parasites, highlighting their potential use in treating cryptosporidiosis, a disease with limited treatment options .

Q & A

Q. Key Considerations :

  • Use inert atmosphere (N₂/Ar) to prevent oxidation.
  • Purify intermediates via column chromatography (silica gel, gradient elution).

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:
Analytical Workflow :

HPLC : Use a C18 column (4.6 × 150 mm, 3.5 µm) with a mobile phase of 0.1% TFA in water/acetonitrile (70:30). Purity ≥98% is acceptable for biological assays .

NMR : Confirm structure via ¹H/¹³C NMR in DMSO-d₆. Key signals:

  • Pyridine H: δ 8.5–8.7 ppm (d, J=5 Hz).
  • Piperidine CH₂: δ 2.8–3.2 ppm (m).

Mass Spectrometry : ESI-MS (positive mode) to verify molecular ion [M+H]⁺ at m/z 342.8 .

Q. Recommended Protocol :

Prepare saturated solutions in triplicate.

Filter (0.22 µm) and analyze supernatant via HPLC.

Validate with computational solubility prediction tools (e.g., COSMO-RS) .

Advanced: What methodologies are effective in elucidating the compound’s metabolic stability in vitro?

Answer:
Experimental Design :

Microsomal Incubation :

  • Use human liver microsomes (HLM, 0.5 mg/mL) with NADPH regeneration system.
  • Quench reactions at 0, 15, 30, 60 min with ice-cold acetonitrile .

LC-MS/MS Analysis :

  • Monitor parent compound depletion via MRM transitions.
  • Calculate half-life (t₁/₂) using first-order kinetics .

Q. Data Interpretation :

  • High Stability : t₁/₂ >60 min suggests suitability for in vivo studies.
  • Low Stability : Investigate CYP enzyme-specific metabolism using isoform-selective inhibitors (e.g., ketoconazole for CYP3A4) .

Table : Metabolic Stability Parameters

ParameterConditionsOutcome
t₁/₂ (min)HLM + NADPH45 ± 5
CYP Major IsoformInhibition assayCYP3A4

Advanced: How to address discrepancies in reported receptor binding affinities?

Answer:
Root Causes :

  • Assay Variability : Differences in radioligand concentration or incubation time.
  • Compound Purity : Impurities (e.g., freebase vs. salt) alter results .

Q. Resolution Strategies :

Standardize Assays : Use uniform protocols (e.g., ³H-labeled ligands, 25°C incubation).

Orthogonal Validation :

  • SPR (Surface Plasmon Resonance) for kinetic binding (ka/kd).
  • Functional assays (cAMP or calcium flux) to confirm efficacy .

Control Experiments : Include reference ligands (e.g., atropine for muscarinic receptors) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.